molecular formula C25H20O B14005014 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one CAS No. 3407-00-9

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one

Cat. No.: B14005014
CAS No.: 3407-00-9
M. Wt: 336.4 g/mol
InChI Key: OSSRQMGPHBRPHQ-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one is an organic compound that belongs to the class of chalcones Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between naphthaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoic acid derivatives, while reduction can produce saturated alcohols .

Scientific Research Applications

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • N-(Naphthalen-1-yl) phenazine-1-carboxamide

Uniqueness

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and higher stability under various conditions .

Properties

CAS No.

3407-00-9

Molecular Formula

C25H20O

Molecular Weight

336.4 g/mol

IUPAC Name

3-naphthalen-1-yl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C25H20O/c26-25(21-13-5-2-6-14-21)18-24(20-10-3-1-4-11-20)23-17-9-15-19-12-7-8-16-22(19)23/h1-17,24H,18H2

InChI Key

OSSRQMGPHBRPHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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